5,7-Dihydroxycoumarin vs. Esculetin and Daphnetin: Divergent Estrogenic Activity Profiles
In a direct comparative study of dihydroxycoumarin regioisomers, esculetin (6,7-dihydroxycoumarin) exhibited estrogenic activity in vivo, whereas daphnetin (7,8-dihydroxycoumarin) showed no detectable estrogenic effects [1]. Esculetin produced a relative uterotrophic effect of 37% compared to estradiol (100%) at 50–100 mg/kg doses, with a relative proliferative effect on MCF-7 cells of 52% at E₂ and relative proliferative potency of 0.072 [1]. Daphnetin, in contrast, demonstrated antiproliferative selectivity without estrogenic activity, achieving an IC₅₀ of 73 ± 4.1 μM after 72 h against MCF-7 cells versus esculetin's IC₅₀ of 193 ± 6.6 μM [1]. While no direct head-to-head data exist for 5,7-dihydroxycoumarin in this specific assay system, the regioisomer-dependent divergence establishes a class-level inference that the 5,7-substitution pattern may confer a distinct endocrine activity profile distinct from both esculetin and daphnetin.
| Evidence Dimension | In vivo estrogenic activity (relative uterotrophic effect) |
|---|---|
| Target Compound Data | Not directly measured in this assay system |
| Comparator Or Baseline | Esculetin: 37% of E₂ at 50–100 mg/kg; Daphnetin: no detectable effect |
| Quantified Difference | Esculetin exhibits measurable estrogenicity; daphnetin exhibits none |
| Conditions | In vivo uterotrophic assay in ovariectomized rat model; MCF-7 cell proliferation assay (72 h exposure) |
Why This Matters
Researchers using 5,7-dihydroxycoumarin in cell proliferation or endocrine studies must avoid confounding results that would occur if esculetin (with its estrogenic activity) were substituted inadvertently.
- [1] Jiménez-Orozco FA, et al. Differential effects of esculetin and daphnetin on in vitro cell proliferation and in vivo estrogenicity. Eur J Pharmacol. 2011;668(1-2):35-41. View Source
